1,3-Dioxo-2-(2-oxo-6-thioxopiperidin-3-yl)isoindoline is a complex organic compound that features a unique molecular structure combining an isoindoline core with a substituted piperidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and inflammation.
The compound is primarily synthesized through various chemical methodologies, including cyclization and amidation reactions. It has been studied for its pharmacological properties, especially in relation to cholinesterase inhibition, which is relevant for treating conditions such as Alzheimer's disease .
This compound belongs to the class of isoindoline derivatives, which are characterized by their bicyclic structure consisting of an indole-like framework fused with a cyclic imide. The presence of dioxo and thioxo functionalities enhances its reactivity and potential biological activity.
The synthesis of 1,3-dioxo-2-(2-oxo-6-thioxopiperidin-3-yl)isoindoline typically involves several key steps:
The synthetic route may involve monitoring reaction progress via thin-layer chromatography (TLC) and purification through crystallization or chromatography techniques to isolate the desired product in high yield.
The molecular formula for 1,3-dioxo-2-(2-oxo-6-thioxopiperidin-3-yl)isoindoline can be represented as C₁₃H₁₁N₃O₄S. The structure features:
Key structural data includes:
This information aids in understanding its chemical behavior and potential interactions with biological targets.
1,3-Dioxo-2-(2-oxo-6-thioxopiperidin-3-yl)isoindoline can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions (e.g., temperature, pressure) and monitored using spectroscopic methods to confirm product formation.
The mechanism of action for 1,3-dioxo-2-(2-oxo-6-thioxopiperidin-3-yl)isoindoline is primarily related to its interaction with biological targets such as enzymes involved in neurotransmitter regulation:
The compound typically appears as a solid with specific melting points depending on its purity and crystalline form (e.g., melting point around 195–197 °C).
Key chemical properties include:
Relevant data from studies indicate high gastrointestinal absorption potential but limited blood-brain barrier permeability .
1,3-Dioxo-2-(2-oxo-6-thioxopiperidin-3-yl)isoindoline has several scientific applications:
The isoindoline-1,3-dione (phthalimide) core serves as the foundational scaffold for synthesizing 1,3-dioxo-2-(2-oxo-6-thioxopiperidin-3-yl)isoindoline derivatives. Traditional routes typically commence with the condensation of phthalic anhydride with amines. For target derivatives, this involves reacting 3-aminopiperidine-2,6-dione with phthalic anhydride under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or acetic acid. This yields 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione as a pivotal intermediate, characterized by FT-IR (C=O stretches at 1,710 and 1,770 cm⁻¹) and ¹H NMR (distinct multiplet signals for piperidinyl H-3 proton at δ 4.5–5.0 ppm) [1].
Subsequent modifications exploit the nucleophilicity of the imide nitrogen or piperidinyl nitrogen. Alkylation at the N-2 position of isoindoline-1,3-dione is achieved using α-haloesters or alkyl halides in the presence of bases like potassium carbonate. Alternatively, electrophilic aromatic substitution on the isoindoline ring enables halogenation (e.g., bromination at the 4- or 5-position) using bromine in chlorinated solvents, facilitating later cross-coupling reactions [6]. A critical limitation is the moderate yield (50–65%) in direct condensations, attributed to steric hindrance from the 3-position of the piperidine ring and competing hydrolysis. Purification often requires silica gel chromatography with ethyl acetate/hexane eluents or recrystallization from ethanol/water mixtures [1] [6].
Table 1: Traditional Synthesis Parameters for Key Intermediates
Intermediate | Reaction Conditions | Solvent | Yield (%) | Characterization |
---|---|---|---|---|
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione | Reflux, 4–6 hr | Acetic acid | 58 | ¹H NMR (DMSO-d6): δ 5.15 (m, 1H), 2.95–2.50 (m, 4H) |
4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | Br₂, RT, 2 hr | CH₂Cl₂ | 63 | ESI-MS: m/z 351 [M+H]+ |
N-Ethyl-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | K₂CO₃, ethyl bromide | DMF | 71 | FT-IR: 1,695 cm⁻¹ (ester C=O) |
Integration of the thioxo (C=S) group at the 6-position of the piperidine ring represents a strategic structural optimization to enhance biological activity, particularly TNF-α inhibition. Conventional methods employ thionation agents to convert the 6-carbonyl of 2,6-dioxopiperidin-3-yl precursors to thiocarbonyl. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is highly effective, reacting with dioxopiperidinyl isoindolines in anhydrous toluene or xylene under reflux (110–130°C, 8–12 hr). This regioselectively replaces the 6-oxo with thioxo while preserving the 2-oxo and imide carbonyls, confirmed by IR loss of the 1,660 cm⁻¹ amide I band and emergence of a 1,200 cm⁻¹ C=S stretch [2].
Microwave-assisted thionation significantly optimizes this process. Using catalytic Lawesson’s reagent (0.3 equiv) in tetrahydrofuran (THF) under microwave irradiation (150 W, 100°C, 30 min) achieves 89% conversion with minimized side products like desulfurization derivatives or dimerization species. Alternatively, phosphorus pentasulfide (P₄S₁₀) in pyridine facilitates thionation at room temperature but requires rigorous moisture exclusion. Post-reaction purification via preparative HPLC (C18 column, methanol/water gradient) isolates the thioxo derivative, with ESI-MS confirming [M+H]+ ions [2] [6].
Table 2: Thionation Efficiency Under Varied Conditions
Thionation Agent | Solvent | Temperature/Time | Conversion (%) | Byproducts |
---|---|---|---|---|
Lawesson’s reagent (1.2 equiv) | Toluene | 110°C, 10 hr | 75 | <5% desulfurized analog |
Lawesson’s reagent (0.3 equiv) | THF | Microwave, 100°C, 30 min | 89 | Undetectable |
P₄S₁₀ (1.5 equiv) | Pyridine | RT, 24 hr | 68 | 12% hydrolyzed product |
The chiral center at C-3 of the piperidine ring necessitates stereoselective synthesis to isolate enantiomers with distinct biological activities. Chiral auxiliaries enable diastereomeric control during isoindoline ring formation. Reacting (R)- or (S)-N-Boc-3-aminopiperidine-2,6-dione with phthalic anhydride in acetic acid yields diastereomerically pure precursors. Acidic deprotection (trifluoroacetic acid/DCM) followed by ring closure affords (R)- or (S)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with >98% enantiomeric excess (ee), verified by chiral HPLC (Chiralpak IC column, heptane/ethanol 80:20) [1].
Enzymatic resolution offers a complementary approach. Racemic 3-aminopiperidine-2,6-dione is acylated with vinyl acetate using lipase B from Candida antarctica, selectively acetylating the (R)-enantiomer. The unreacted (S)-amine is then condensed with phthalic anhydride. Subsequent thionation preserves chirality, with no observed racemization under Lawesson’s reagent conditions. X-ray crystallography (Cambridge Structural Database, CCDC deposition: 2,215,844) confirms the (S)-configuration, showing a distorted boat conformation of the thioxopiperidine ring stabilized by an intramolecular C=O···H-N hydrogen bond [5].
Table 3: Chirality Control Methods and Outcomes
Method | Key Reagent/Condition | Enantiomeric Excess (%) | Configuration | Analytical Validation |
---|---|---|---|---|
Chiral auxiliary (Boc-directed) | (S)-N-Boc-aminoglutarimide | 99 | S | [α]D = +152° (c 1.0, CHCl₃) |
Enzymatic resolution | Lipase B, vinyl acetate | 98 (S-isomer) | S | Chiral HPLC: tR 14.2 min (S), 18.5 min (R) |
Chiral chromatography | Preparative Chiralcel OD-H | >99 | R | CD spectroscopy: Δε₃₁₀ = +3.2 |
Comprehensive Compound Index
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1